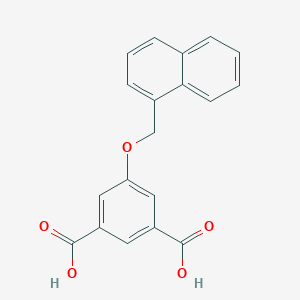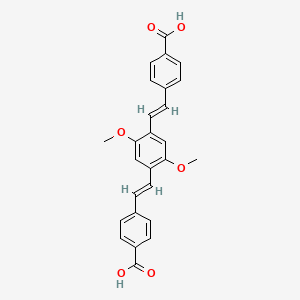
5,5',5''-(Pyridine-2,4,6-triyl)triisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid is a complex organic compound with the molecular formula C29H17NO12 and a molecular weight of 571.44 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with three isophthalic acid groups. It is commonly used as a ligand in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
準備方法
The synthesis of 5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid typically involves the reaction of pyridine derivatives with isophthalic acid under specific conditions . One common method includes the use of a pyridine-2,4,6-triyl core, which is reacted with isophthalic acid derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
化学反応の分析
5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the isophthalic acid moieties are replaced with other groups.
Complexation: It forms complexes with metal ions, which is a key reaction in the formation of MOFs and COFs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and complexation reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid has a wide range of scientific research applications:
作用機序
The mechanism by which 5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the structure of the complex . For example, in catalysis, the metal complexes can facilitate various chemical reactions by providing a stable environment for the reaction intermediates .
類似化合物との比較
5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid can be compared with other similar compounds such as:
4,4’,4’'-(2,4,6-Pyridinetriyl)tris-Benzoic acid: This compound has a similar pyridine core but with benzoic acid groups instead of isophthalic acid groups.
5,5’,5’'-(1,3,5-Triazine-2,4,6-triyl)tris(pyridine-2-amine): This compound features a triazine core with pyridine-2-amine groups.
The uniqueness of 5,5’,5’'-(Pyridine-2,4,6-triyl)triisophthalic acid lies in its ability to form highly stable and versatile complexes, making it particularly useful in the synthesis of MOFs and COFs .
特性
IUPAC Name |
5-[2,6-bis(3,5-dicarboxyphenyl)pyridin-4-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17NO12/c31-24(32)16-1-12(2-17(7-16)25(33)34)13-10-22(14-3-18(26(35)36)8-19(4-14)27(37)38)30-23(11-13)15-5-20(28(39)40)9-21(6-15)29(41)42/h1-11H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNOLUDACNBPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17NO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid](/img/structure/B8244056.png)

![Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8244070.png)

![3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate](/img/structure/B8244080.png)

![7,18-diamino-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8244100.png)
![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde](/img/structure/B8244101.png)
![[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid](/img/structure/B8244105.png)





